molecular formula C21H29N3 B5835743 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline

Cat. No.: B5835743
M. Wt: 323.5 g/mol
InChI Key: ZUZYTMNDTRPAIQ-UHFFFAOYSA-N
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Description

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline typically involves the reaction of 2,3-dimethylphenylpiperazine with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

    Cycloaddition: Visible light and specific substrates like dienes and quinonemethides are used for cycloaddition reactions.

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Substitution: Substituted derivatives of the original compound.

    Cycloaddition: Cycloadducts formed from the reaction with dienes and quinonemethides.

Scientific Research Applications

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline is unique due to its specific structural features, such as the combination of a piperazine ring with a dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-17-6-5-7-21(18(17)2)24-14-12-23(13-15-24)16-19-8-10-20(11-9-19)22(3)4/h5-11H,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYTMNDTRPAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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